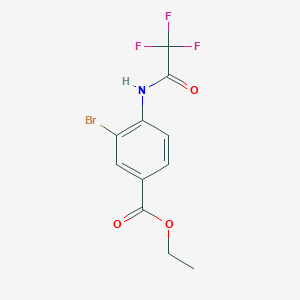

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate

CAS No.:

Cat. No.: VC17425660

Molecular Formula: C11H9BrF3NO3

Molecular Weight: 340.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrF3NO3 |

|---|---|

| Molecular Weight | 340.09 g/mol |

| IUPAC Name | ethyl 3-bromo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |

| Standard InChI | InChI=1S/C11H9BrF3NO3/c1-2-19-9(17)6-3-4-8(7(12)5-6)16-10(18)11(13,14)15/h3-5H,2H2,1H3,(H,16,18) |

| Standard InChI Key | MENIKXVBLBPVKD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate (C<sub>11</sub>H<sub>8</sub>BrF<sub>3</sub>NO<sub>3</sub>) features a benzoate core modified with bromine and a trifluoroacetamido group. The ethyl ester moiety at the carboxylate position enhances solubility in organic solvents, while the bromine and trifluoroacetamido groups direct electrophilic substitution reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>8</sub>BrF<sub>3</sub>NO<sub>3</sub> |

| Molecular Weight | 354.10 g/mol |

| IUPAC Name | Ethyl 3-bromo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Br |

| LogP (Predicted) | 2.8 ± 0.5 |

The trifluoroacetamido group contributes to the compound’s lipophilicity, as evidenced by its predicted LogP value .

Synthetic Pathways

Direct Acylation of Aminobenzoates

A plausible route involves the acylation of ethyl 3-bromo-4-aminobenzoate with trifluoroacetic anhydride (TFAA):

Step 1: Synthesis of Ethyl 3-Bromo-4-Aminobenzoate

Ethyl 4-aminobenzoate is brominated using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) .

Step 2: Trifluoroacetylation

The amine is treated with TFAA in dichloromethane at 0–5°C to form the acetamido derivative .

Yield optimization typically requires stoichiometric base (e.g., pyridine) to scavenge HF byproducts .

Alternative Route via Suzuki Coupling

Palladium-catalyzed cross-coupling could introduce the bromine post-acylation. For example, ethyl 4-(2,2,2-trifluoroacetamido)benzoate undergoes regioselective bromination using Br<sub>2</sub> in acetic acid .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but soluble in dichloromethane, ethyl acetate, and DMF. Stability studies of analogs suggest decomposition above 200°C, with the trifluoroacetamido group hydrolyzing under strongly acidic or basic conditions .

Crystallography

X-ray data for related compounds (e.g., methyl 3-bromo-4-(trifluoromethyl)benzoate) reveal planar benzene rings with dihedral angles <5° between substituents . The trifluoroacetamido group likely induces steric hindrance, affecting crystal packing.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling access to biaryl structures common in drug candidates . The trifluoroacetamido group enhances metabolic stability, making the compound valuable in protease inhibitor design.

Agrochemicals

Fluorinated benzoates are precursors to herbicides and insecticides. The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution, allowing derivatization with heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume